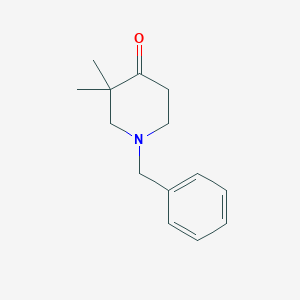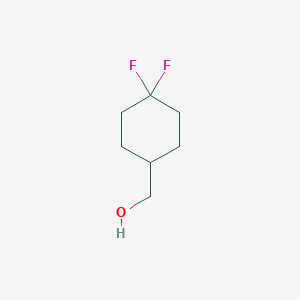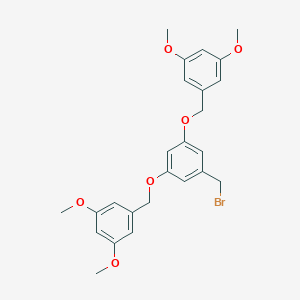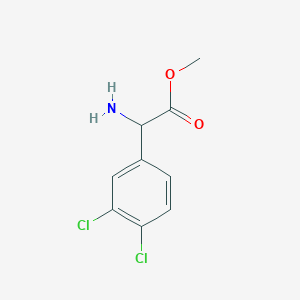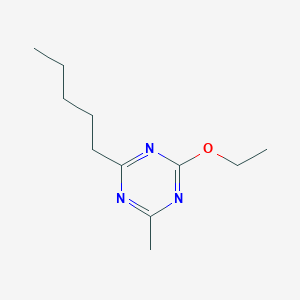
benzyl N-pyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-pyridin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. This compound is also known as 3-pyridylcarbamoylmethylbenzyl carbamate and is commonly referred to as BZC.
Mecanismo De Acción
BZC exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BZC can increase the acetylation of histones, which leads to changes in gene expression that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BZC has been found to have antioxidant activity, which can protect cells from oxidative damage. BZC has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BZC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BZC has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using BZC is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BZC. One area of interest is the development of BZC derivatives that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of BZC for different types of cancer. Finally, research is needed to determine the potential applications of BZC in other areas, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, BZC is a promising compound that has potential applications in cancer treatment and other areas of medicine. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.
Aplicaciones Científicas De Investigación
BZC has been extensively studied for its potential applications in cancer treatment. Research has shown that BZC can inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. Additionally, BZC has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propiedades
Número CAS |
170839-31-3 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
benzyl N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
Clave InChI |
WKCRLJFVJSENNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
Solubilidad |
23 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



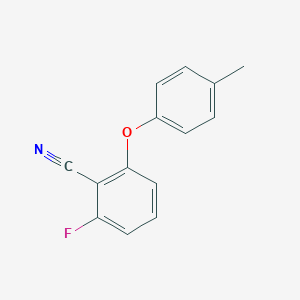

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
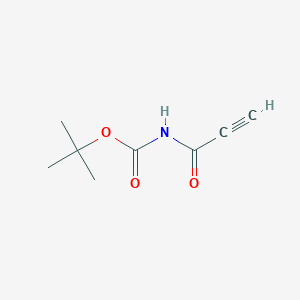

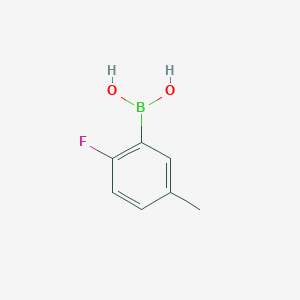
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

